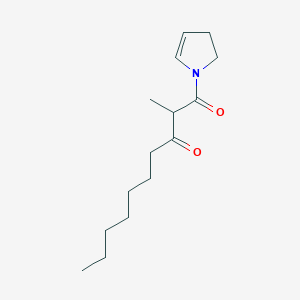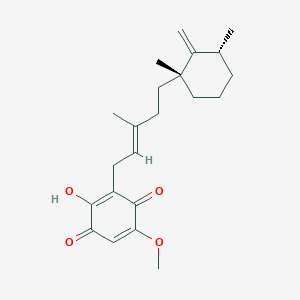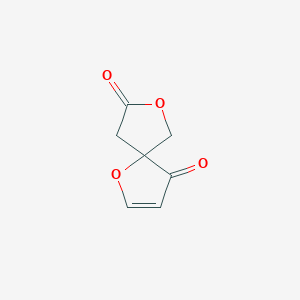
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione is a member of the class of pyrroles that is 2,3-dihydro-1H-pyrrole substituted by a 2-methyl-3-oxodecanoyl group at the nitrogen atom. Isolated from Penicillium citrinum and Penicillium brevicompactum, it exhibits antifungal activity. It has a role as an antifungal agent and a Penicillium metabolite. It is a member of pyrroles, a ketone and a monocarboxylic acid amide.
Applications De Recherche Scientifique
Biosynthesis in Marine-Derived Fungi
The compound has been studied for its biosynthesis in marine-derived fungi, particularly Penicillium citrinum. Research has shown that its formation involves the incorporation of acetate, methionine, and ornithine (Romminger et al., 2012).
Coordination Chemistry
Studies have been conducted on its coordination chemistry, especially in the synthesis of new sulfur-bearing ligands and their coordination with metals like Cu(I) and Zn(II). This research aids in understanding the interaction of such compounds with metals (Urdaneta et al., 2015).
Synthesis Methods
Efficient synthesis methods have been developed for derivatives of this compound. An example is the one-pot synthesis method for creating 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, which are important in organic chemistry (Alizadeh & Ghanbaripour, 2013).
Carbon Steel Corrosion Inhibition
Some derivatives of this compound, namely 1H-pyrrole-2,5-dione derivatives, have been evaluated as inhibitors for carbon steel corrosion in acidic environments. Their effectiveness as corrosion inhibitors and their adsorption behavior on steel surfaces have been a subject of study (Zarrouk et al., 2015).
Polymer Solar Cells
Research has also extended to the use of related compounds in polymer solar cells, particularly as an electron transport layer. The electron-deficient nature of these compounds, owing to the diketopyrrolopyrrole (DPP) backbone, makes them suitable for such applications (Hu et al., 2015).
Inhibitory Activity in Medical Research
Some derivatives have been synthesized and identified as potent inhibitors of caspase-3, an enzyme playing a significant role in apoptosis. The synthesis and study of these compounds have implications in medical research, particularly in understanding cellular processes (Kravchenko et al., 2005).
Propriétés
Formule moléculaire |
C15H25NO2 |
|---|---|
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
1-(2,3-dihydropyrrol-1-yl)-2-methyldecane-1,3-dione |
InChI |
InChI=1S/C15H25NO2/c1-3-4-5-6-7-10-14(17)13(2)15(18)16-11-8-9-12-16/h8,11,13H,3-7,9-10,12H2,1-2H3 |
Clé InChI |
HMWIYUSLKIYYER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C(C)C(=O)N1CCC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)
![(3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester (RETAPAM](/img/structure/B1249507.png)
![N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1249508.png)
![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)
